![molecular formula C12H17NO4S2 B2922732 (m-Tolylsulfonyl)methionine CAS No. 1240424-27-4](/img/structure/B2922732.png)
(m-Tolylsulfonyl)methionine
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Description
“(m-Tolylsulfonyl)methionine” is a chemical compound with the IUPAC name methyl-N-[(3-methylphenyl)sulfonyl]homocysteine . It has a molecular weight of 303.4 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 303.4 . Further physical and chemical properties are not available in the search results.Mechanism of Action
Target of Action
(m-Tolylsulfonyl)methionine is a derivative of methionine, an essential amino acid. Methionine is involved in many cellular functions, including methylation reactions, redox maintenance, polyamine synthesis, and coupling to folate metabolism
Mode of Action
For instance, methionine sulfoximine (MSO), a derivative of methionine, inhibits the enzymes γ-glutamylcysteine synthetase and glutamine synthetase . It’s plausible that this compound may have similar interactions with its targets, leading to changes in cellular processes.
Biochemical Pathways
Methionine is a key player in the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . Given the structural similarity, this compound might affect similar biochemical pathways.
Pharmacokinetics
Methionine, being an essential amino acid, is well-absorbed and distributed throughout the body, metabolized in various tissues, and excreted in urine
Result of Action
Methionine and its derivatives have profound effects on metabolic disease, cancer, and healthspan . They maintain H3K4 methylation and mediate functions that affect autoimmune disease
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dietary methionine restriction has been shown to extend lifespan in multiple organisms and also delay aging and prevent metabolic diseases in mice . Furthermore, methionine supplementation has gradually attracted the attention of many clinical researchers . Most researchers agree that adequate methionine supplementation can help reduce liver damage . Therefore, the dietary intake of methionine could potentially influence the action of this compound.
properties
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-9-4-3-5-10(8-9)19(16,17)13-11(12(14)15)6-7-18-2/h3-5,8,11,13H,6-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONSGGYAQAWECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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